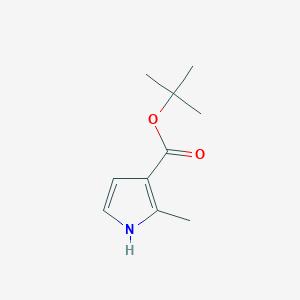![molecular formula C24H12Na4O16S8 B1472711 Sel de sodium du 4-sulfothiacalix[4]arène CAS No. 211561-04-5](/img/structure/B1472711.png)
Sel de sodium du 4-sulfothiacalix[4]arène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfothiacalix[4]arene Sodium Salt is a useful research compound. Its molecular formula is C24H12Na4O16S8 and its molecular weight is 904.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Sulfothiacalix[4]arene Sodium Salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Sulfothiacalix[4]arene Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfothiacalix[4]arene Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie hôte-invité
4-Sulfothiacalix4arène sel de sodium est un composé polyvalent en chimie hôte-invité, en particulier dans la formation de complexes d’inclusion avec des gaz nobles comme le xénon . La capacité du composé à former des complexes stables est utilisée en spectroscopie RMN 129Xe hyperpolarisée. Cette technique tire parti de l’affinité du composé pour le xénon, permettant des signaux RMN améliorés et une analyse structurale détaillée du complexe hôte-invité .
Remédiation environnementale
Ce composé sert d’agent chélatant efficace pour les métaux lourds, tels que le plomb (II) et le cadmium (II), dans les processus de nettoyage environnemental . Sa capacité à lier et à séquestrer ces métaux toxiques en fait un atout précieux pour le traitement des eaux et les efforts de réhabilitation des sols.
Systèmes d’administration de médicaments
En recherche pharmaceutique, 4-Sulfothiacalix4arène sel de sodium est étudié pour son potentiel à augmenter la solubilité, la stabilité et la biodisponibilité des médicaments . Il peut former des complexes d’inclusion avec des médicaments comme la nédaplatine, améliorant ainsi leur administration et leur efficacité thérapeutique.
Assemblages supramoléculaires
La nature amphiphile de 4-Sulfothiacalix4arène sel de sodium lui permet de s’auto-assembler en diverses structures supramoléculaires . Ces assemblages sont utiles pour créer des dispositifs et des matériaux à l’échelle nanométrique ayant des fonctions spécifiques, telles que des capteurs ou des catalyseurs.
Chimie analytique
En chimie analytique, le composé est utilisé pour des applications de détection en raison de ses propriétés de liaison sélectives . Il peut détecter et quantifier des ions ou des molécules spécifiques, ce qui en fait un outil précieux pour l’analyse chimique et le diagnostic.
Applications biomédicales
La biocompatibilité du composé et sa capacité à interagir avec les molécules biologiques en font un candidat pour les applications biomédicales . Il a été étudié pour une utilisation en chimiothérapie anticancéreuse, ainsi que dans des systèmes biomimétiques tels que les mimétiques d’enzymes et les canaux ioniques.
Mécanisme D'action
Target of Action
The primary target of 4-Sulfothiacalix4arene Sodium Salt is xenon (Xe) . Xenon is a chemically inert element that has been known to act as a general anesthetic .
Mode of Action
4-Sulfothiacalix4arene Sodium Salt forms an inclusion complex with xenon . This complex formation is investigated using hyperpolarized 129Xe NMR spectroscopy . The compound’s interaction with xenon results in changes that can be observed in the 129Xe NMR spectra .
Biochemical Pathways
The biochemical pathways affected by 4-Sulfothiacalix4The compound’s interaction with xenon suggests it may influence pathways related to general anesthesia .
Pharmacokinetics
The pharmacokinetics of 4-Sulfothiacalix4It’s worth noting that the compound’s solubility, stability, and bioavailability can be enhanced when it forms an inclusion complex with other compounds .
Result of Action
The molecular and cellular effects of 4-Sulfothiacalix4arene Sodium Salt’s action are primarily observed through changes in the 129Xe NMR spectra . These changes suggest that the compound effectively forms an inclusion complex with xenon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Sulfothiacalix4arene Sodium Salt. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the formation of the inclusion complex with xenon is temperature-dependent .
Propriétés
Numéro CAS |
211561-04-5 |
|---|---|
Formule moléculaire |
C24H12Na4O16S8 |
Poids moléculaire |
904.8 g/mol |
Nom IUPAC |
tetrasodium;25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate |
InChI |
InChI=1S/C24H16O16S8.4Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;;;;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
Clé InChI |
LWAHXJLVBWBJLL-UHFFFAOYSA-J |
SMILES |
C1=C2C=C(C=C1SC3=CC(=CC(=C3)S(=O)(=O)[O-])SC4=CC(=CC(=C4)SC5=CC(=CC(=C5)S2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)[O-])SC5=C(C(=CC(=C5)S(=O)(=O)[O-])S2)O)O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-sulfothiacalix[4]arene sodium salt form inclusion complexes with noble gases in an aqueous solution?
A1: Yes, research suggests that 4-sulfothiacalix[4]arene sodium salt can form inclusion complexes with xenon in aqueous solutions. The study utilized hyperpolarized ¹²⁹Xe NMR to investigate this interaction []. While the provided abstract doesn't detail the findings, the title explicitly indicates the formation of an inclusion complex. Further investigation within the full paper would be needed to understand the stability constant and other characteristics of this interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)
![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)
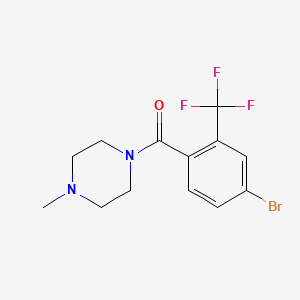
![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)
![1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)
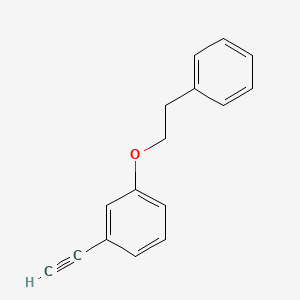
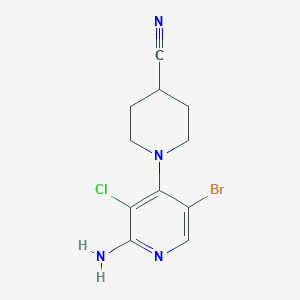
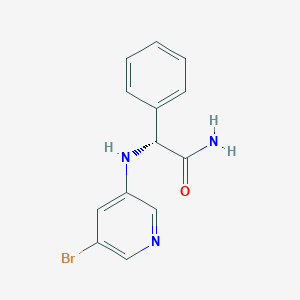
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
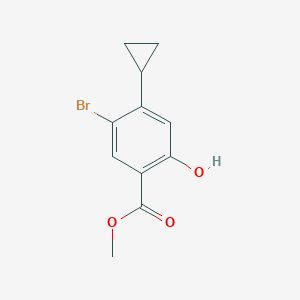
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)
